3-Oxohexanoyl-CoA
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Overview
Description
3-Oxohexanoyl-CoA, also known as 3-ketohexanoyl-CoA, is a key intermediate in the metabolism of fatty acids. It plays a crucial role in the beta-oxidation pathway, which is responsible for the breakdown of fatty acids to produce energy. The molecule is synthesized within the mitochondria of cells and is involved in several biochemical and physiological processes.
Scientific Research Applications
Synthesis and Detection in Peroxisomal Studies
3-Oxohexanoyl-CoA plays a significant role in the study of peroxisomal bifunctional proteins. The synthesis of 3-oxohexadecanoyl-CoA and its behavior under high-performance liquid chromatography (HPLC) conditions has been investigated for this purpose, helping in the study of enzymes like D-bifunctional protein and L-bifunctional protein (Tsuchida et al., 2017).
Biosynthesis of Chemicals from CO2 in Cyanobacteria
3-Oxohexanoyl-CoA is indirectly related to the biosynthesis of 3-hydroxypropionic acid (3-HP), a platform chemical, in cyanobacteria. The study of this process involves enhancing the precursor supply, such as malonyl-CoA, and improving NADPH supply, which demonstrates the potential for photosynthetic production of 3-HP directly from CO2 (Wang et al., 2016).
Production in Engineered Methylobacterium
In Methylobacterium extorquens AM1, an engineered malonyl-CoA pathway has been constructed for converting methanol into 3-HP. This demonstrates the feasibility of generating 3-HP from one-carbon feedstock methanol, where 3-Oxohexanoyl-CoA derivatives may play a role (Yang et al., 2017).
Catalysis and Oxidation Studies
Studies involving 3-Oxohexanoyl-CoA derivatives have contributed to understanding catalytic processes. For instance, the selective oxidation of cyclohexane using CoAPO-5 molecular sieves in supercritical carbon dioxide was investigated, which is relevant for understanding reaction mechanisms and catalysis (Zhang et al., 2005).
Biosynthesis of Polyhydroxyalkanoates
Research has also focused on the biosynthesis of polyhydroxyalkanoates (PHAs) using 3-Oxohexanoyl-CoA derivatives. For instance, Escherichia coli has been engineered for the biosynthesis of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) from glucose, highlighting the utility of these compounds in bioplastic production (Saito et al., 2022).
3-Hydroxypropionic Acid Production in Yeast
3-Oxohexanoyl-CoA is relevant in the context of 3-hydroxypropionic acid (3-HP) production in yeast. The process involves increasing the availability of the precursor malonyl-CoA and coupling the production with increased NADPH supply, demonstrating its importance in biotechnological applications (Chen et al., 2014).
Enzyme Characterization
Characterization of enzymes like oxalyl-CoA decarboxylase involves understanding the role of coenzyme A (CoA) derivatives, including 3-Oxohexanoyl-CoA. Such studies contribute to the knowledge of enzyme functions and potential biotechnological applications (Federici et al., 2004).
properties
CAS RN |
19774-86-8 |
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Product Name |
3-Oxohexanoyl-CoA |
Molecular Formula |
C27H44N7O18P3S |
Molecular Weight |
879.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxohexanethioate |
InChI |
InChI=1S/C27H44N7O18P3S/c1-4-5-15(35)10-18(37)56-9-8-29-17(36)6-7-30-25(40)22(39)27(2,3)12-49-55(46,47)52-54(44,45)48-11-16-21(51-53(41,42)43)20(38)26(50-16)34-14-33-19-23(28)31-13-32-24(19)34/h13-14,16,20-22,26,38-39H,4-12H2,1-3H3,(H,29,36)(H,30,40)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/t16-,20-,21-,22+,26-/m1/s1 |
InChI Key |
NFOYYXQAVVYWKV-HDRQGHTBSA-N |
Isomeric SMILES |
CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
physical_description |
Solid |
synonyms |
3-ketohexanoyl-CoA 3-ketohexanoyl-coenzyme A coenzyme A, 3-ketohexanoyl- |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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